molecular formula C12H18N8O2S B2969575 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1788949-17-6

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B2969575
CAS RN: 1788949-17-6
M. Wt: 338.39
InChI Key: QJGVTZNHTHWLRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings (triazole, pyrimidine, and piperazine) suggests a fairly rigid and possibly planar structure. The N,N-dimethylpiperazine-1-sulfonamide group could add some flexibility to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The triazole and pyrimidine rings are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A key focus has been on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aimed at producing effective antibacterial agents. For instance, compounds have been synthesized for their antibacterial activity, with several showing promising results against various bacterial strains, highlighting their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Advanced Synthesis Techniques

Researchers have developed straightforward synthesis methods for 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines, showcasing the potential for creating a diverse array of compounds that could have various scientific applications, from medicinal chemistry to material science (Shvets et al., 2020).

Antitumor and Antibacterial Agents

The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has been explored for their potent antitumor and antibacterial properties. Certain compounds have shown higher activity against cancer cell lines than standard drugs, indicating their potential in cancer therapy and as antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Bioactivity of Triazole-Pyrimidin-2-yl Compounds

The bioactivity of triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters has been studied, with preliminary biological activity tests suggesting these compounds as candidates for various applications, including as potential treatments for age-related diseases (Zhou Hong-fang, 2009).

Antioxidant Applications

Compounds analogous to N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing free radical scavenger groups, have been synthesized and evaluated for their ability to protect cells against oxidative stress-induced damage. These findings suggest applications in preventing or treating diseases related to oxidative stress, such as Alzheimer's dementia, cataract, and age-related macular degeneration (Jin, Randazzo, Zhang, & Kador, 2010).

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities associated with triazole, pyrimidine, and sulfonamide groups. It could be of interest in medicinal chemistry for the development of new drugs .

properties

IUPAC Name

N,N-dimethyl-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N8O2S/c1-17(2)23(21,22)19-5-3-18(4-6-19)11-7-12(15-9-14-11)20-10-13-8-16-20/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGVTZNHTHWLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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